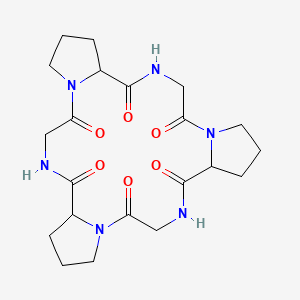

Cyclo(pro-gly)3

Description

Contextualization of Cyclic Peptides in Contemporary Chemical Research

Cyclic peptides are a significant class of organic compounds that have garnered substantial interest in contemporary chemical and pharmaceutical research. researchgate.net Unlike their linear counterparts, their constrained cyclic structure confers several advantageous properties, including enhanced stability against enzymatic degradation, improved target specificity, and favorable membrane permeability. mdpi.com, nih.gov, mdpi.com These characteristics make them promising candidates for drug development. nih.gov

The biological activities of cyclic peptides are diverse and potent, encompassing antimicrobial, antiviral, anticancer, and immunosuppressive functions. researchgate.net, nih.gov, mdpi.com Naturally occurring cyclic peptides, such as the marine-derived plitidepsin (B549178) used in cancer treatment, serve as inspiration for the design and synthesis of new therapeutic agents. nih.gov Modern synthetic strategies, including solid-phase peptide synthesis and palladium-catalyzed C(sp³)–H activation, have enabled the creation of novel cyclic peptides with unique structural features and improved biological properties. nih.gov, rsc.org, mdpi.com Their ability to disrupt protein-protein interactions, a challenging target for traditional small molecules, further underscores their importance in modern medicinal chemistry. rsc.org

Significance of Proline and Glycine (B1666218) Residues in Cyclic Peptide Architectures

The amino acids proline and glycine play pivotal roles in defining the structure and function of polypeptide chains, particularly within the confined architecture of cyclic peptides.

Proline (Pro) is unique among the proteinogenic amino acids due to its secondary amine, where the side chain forms a rigid five-membered ring by bonding back to the peptide backbone's nitrogen atom. wikipedia.org, quora.com This cyclic structure imparts significant conformational rigidity, restricting the rotation around the N-Cα bond and influencing the peptide's secondary structure. researchgate.net, mdpi.com Proline is often referred to as a "helix breaker" because its rigid structure disrupts the regular hydrogen-bonding pattern of α-helices, but it is frequently found in the turn and loop structures of proteins. researchgate.net, quora.com The presence of proline can induce specific turns in a peptide chain, facilitating the cyclization process and stabilizing the final macrocyclic conformation. quora.com

Glycine (Gly) , in contrast, is the simplest amino acid, with only a hydrogen atom as its side chain. wikipedia.org This lack of a bulky side chain provides a high degree of conformational flexibility, allowing the peptide backbone to adopt angles that are sterically hindered for other amino acids. wikipedia.org, researchgate.net In cyclic peptides, glycine residues can alleviate steric strain and permit the formation of tight turns and compact structures. The combination of proline's rigidity and glycine's flexibility allows for the construction of cyclic peptides with well-defined and stable three-dimensional shapes, which is crucial for their biological activity and molecular recognition properties. researchgate.net

Historical Trajectories and Foundational Studies of Cyclo(Pro-Gly)3

The synthetic hexapeptide Cyclo(pro-gly)3, with the sequence cyclo(-L-Pro-Gly-)3, emerged as a subject of significant scientific inquiry in the early 1970s. Foundational studies focused on its synthesis and remarkable conformational properties. Early research using nuclear magnetic resonance (NMR) spectroscopy revealed that the peptide's conformation is highly dependent on the polarity of the solvent. pnas.org, nih.gov In apolar solvents like methylene (B1212753) chloride, Cyclo(pro-gly)3 was shown to adopt a C3-symmetric structure. pnas.org, nih.gov However, in more polar solvents such as water and dimethylsulfoxide, the peptide prefers an asymmetric conformation. pnas.org, nih.gov

A pivotal discovery from these early studies was the ability of Cyclo(pro-gly)3 to act as an ionophore, binding to alkali and alkaline earth metal cations. acs.org, pnas.org The addition of metal salts was found to induce a significant conformational change, shifting the equilibrium towards a C3-symmetric, all-trans peptide bond structure capable of complexing the cation. acs.org, nih.gov

Subsequent X-ray crystallographic studies in the 1980s provided atomic-level detail of these interactions. Research on the calcium (Ca²⁺) complex revealed a "sandwich" structure where the cation is enclosed between two Cyclo(pro-gly)3 molecules. nih.gov, nih.gov In this complex, the peptide molecules adopt a threefold symmetric form with all peptide bonds in the trans conformation, and the Ca²⁺ ion is octahedrally coordinated by six glycyl carbonyl oxygens. nih.gov, nih.gov In contrast, the magnesium (Mg²⁺) complex was found to have a 1:1 stoichiometry, with the Mg²⁺ ion coordinated to three glycyl carbonyls and three water molecules. nih.gov, nih.gov These foundational investigations established Cyclo(pro-gly)3 as a key model system for studying peptide-ion interactions and conformational dynamics.

Scope and Academic Relevance of Cyclo(Pro-Gly)3 Research

The academic relevance of Cyclo(pro-gly)3 stems primarily from its utility as a model compound for elucidating fundamental principles of peptide chemistry and biophysics. Its relatively simple, repeating primary structure allows for detailed exploration of complex conformational behaviors that are transferable to larger, more intricate biological systems. acs.org

A major area of research has been its function as a synthetic ionophore, where it demonstrates selective binding of biologically important cations. acs.org Studies have shown it selectively binds Mg²⁺ and Ca²⁺ over larger alkaline earth cations like Ba²⁺. acs.org This selectivity, particularly the ability to distinguish between Ca²⁺ and Mg²⁺, makes it an excellent model for understanding the basis of ion specificity in natural calcium-binding proteins. nih.gov Research has indicated that the ion selectivity is rooted in the differences in the solvation energies of the ions in water; while the peptide can complex Mg²⁺ effectively, it doesn't always stabilize it as well as water does, explaining the different binding stoichiometries and affinities compared to Ca²⁺. nih.gov

The distinct conformational states of Cyclo(pro-gly)3, which can be toggled by changing the solvent or introducing metal ions, provide a valuable platform for studying the forces that govern peptide folding and structure. pnas.org, nih.gov The transition between an asymmetric conformation with a cis peptide bond in its free state and a symmetric, all-trans conformation upon ion binding is a key point of academic interest. nih.gov, nih.gov This body of research contributes significantly to the understanding of peptide structure, ion transport mechanisms, and the design of novel molecular sensors and carriers.

Data Tables

Conformational Properties of Cyclo(Pro-Gly)3

This table summarizes the different conformations of Cyclo(pro-gly)3 based on environmental conditions.

| Condition | Predominant Conformation | Key Structural Features | References |

| Apolar Solvent (e.g., Methylene Chloride) | C₃-Symmetric | Contains three cis Gly-Pro peptide bonds. | pnas.org, nih.gov |

| Polar Solvent (e.g., Water, DMSO) | Asymmetric | One or two Pro-Gly units interconverted to trans forms. | nih.gov, nih.gov, pnas.org |

| In Complex with Metal Cations (e.g., Ca²⁺, Mg²⁺) | C₃-Symmetric | All six peptide bonds are in the trans conformation. | nih.gov, nih.gov, acs.org |

Ion-Binding Characteristics of Cyclo(Pro-Gly)3

This table details the specifics of ion complexation by Cyclo(pro-gly)3.

| Ion | Stoichiometry (Peptide:Ion) | Coordination Details | Average Coordination Distance (Å) | References |

| Calcium (Ca²⁺) | 2:1 ("Sandwich" Complex) | Ca²⁺ is octahedrally coordinated by six glycyl carbonyl oxygens from two peptide molecules. | 2.26 | nih.gov, nih.gov |

| Magnesium (Mg²⁺) | 1:1 | Mg²⁺ is octahedrally coordinated to three glycyl carbonyls and three water molecules. | 2.03 (Mg-peptide O), 2.11 (Mg-water O) | nih.gov, nih.gov |

| Alkali Metals (Li⁺, Na⁺) | 1:1 | Forms stable complexes, shifting the peptide to an all-trans conformation. | Not specified | acs.org, pnas.org |

Properties

Molecular Formula |

C21H30N6O6 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

1,4,10,13,19,22-hexazatetracyclo[22.3.0.06,10.015,19]heptacosane-2,5,11,14,20,23-hexone |

InChI |

InChI=1S/C21H30N6O6/c28-16-10-23-20(32)14-5-2-9-27(14)18(30)12-24-21(33)15-6-3-8-26(15)17(29)11-22-19(31)13-4-1-7-25(13)16/h13-15H,1-12H2,(H,22,31)(H,23,32)(H,24,33) |

InChI Key |

WAOABPNIJIPSKM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2C(=O)NCC(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)NCC(=O)N2C1 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclo Pro Gly 3 and Its Analogues

Established Chemical Synthesis Strategies for Cyclic Peptides

Chemical synthesis provides precise control over the peptide sequence and modifications. Both solution-phase and solid-phase techniques are employed for cyclic peptide construction.

Solution-Phase Peptide Synthesis Approaches

Solution-phase synthesis involves the stepwise assembly of amino acids in a homogeneous solution. For cyclic peptides, this typically includes forming a linear peptide precursor, followed by an intramolecular cyclization step to close the ring. This approach often requires careful purification of intermediates. Various coupling reagents, such as HATU, HBTU, and T3P®, are commonly used to facilitate amide bond formation, promoting efficient cyclization with minimal epimerization mdpi.comnih.govmdpi.comrsc.org. High dilution conditions are frequently employed during the cyclization step to favor intramolecular ring closure over intermolecular polymerization mdpi.comuzh.ch.

One method involves synthesizing linear dipeptide esters with protecting groups, which then undergo cyclic condensation in an organic solvent, often catalyzed by a base. For instance, cyclization can be achieved by heating linear dipeptides in an aqueous solution under alkaline conditions frontiersin.orgnih.govjst.go.jpresearchgate.net. Another strategy involves forming a linear peptide precursor and then cyclizing it in solution using coupling agents under dilute conditions, such as HATU/DIPEA in acetonitrile/tetrahydrofuran mdpi.com.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) offers advantages in terms of ease of purification and automation. The peptide chain is assembled on an insoluble resin support, and after the linear sequence is complete, cyclization can occur either while the peptide is still attached to the resin (on-resin cyclization) or after cleavage from the resin (solution-phase cyclization of a resin-cleaved linear peptide) mdpi.comgoogle.comjove.comnih.govuniversiteitleiden.nl.

For on-resin cyclization, strategies often involve anchoring the peptide to the resin via a side chain, allowing the N- and C-termini to be selectively deprotected and cyclized on the solid support google.comuniversiteitleiden.nl. Alternatively, cyclization can be achieved through reactions involving specific functional groups on the peptide chain, such as bisalkylation between cysteine and methionine residues using an on-tether sulfonium (B1226848) center jove.com. The use of orthogonal protection strategies is crucial for controlling the order of deprotection and cyclization steps in SPPS google.com.

Enzymatic and Biotransformation Pathways in Cyclic Peptide Production

Enzymatic and biotransformation pathways offer alternative routes for cyclic peptide synthesis, often leveraging the specificity and efficiency of biological catalysts. While specific enzymatic pathways for Cyclo(pro-gly)3 are not extensively detailed in the provided search results, general mechanisms for cyclic dipeptide (CDP) formation are known. These pathways can involve enzymes like dipeptidyl peptidases that cleave linear dipeptides from proteins, which then naturally cyclize mdpi.com.

Non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs) are key enzyme families involved in CDP biosynthesis mdpi.com. CDPSs utilize amino acid tRNAs as substrates to form peptide bonds, diverting them from ribosomal protein synthesis mdpi.com. In some cases, linear tripeptides rich in Gly-Pro sequences, derived from enzymatic hydrolysis of proteins like collagen, can be heated to form cyclic dipeptides such as cyclo(Gly-Pro) jst.go.jpresearchgate.net. This represents a biotransformation protocol that can be cost-effective for large-scale synthesis mdpi.com.

Exploration of Prebiotic Synthesis Conditions for Cyclo(Pro-Gly)3 Formation

Research into prebiotic synthesis explores how peptides might have formed under early Earth conditions. Studies have demonstrated the potential for cyclic peptides, including proline-containing dipeptides, to form spontaneously from linear dipeptides in aqueous solutions, particularly under alkaline conditions and with the presence of condensing agents like trimetaphosphate (P3m) frontiersin.orgnih.govresearchgate.net.

For example, linear dipeptides such as prolylglycine (B1581105) (Pro-Gly) and glycylproline (B3032158) (Gly-Pro) can cyclize in alkaline aqueous solutions (pH 11) at elevated temperatures frontiersin.orgnih.gov. The phosphorylation of glycine (B1666218) by trimetaphosphate can generate an active intermediate that interacts with proline, leading to the formation of cyclic glycine-proline (cGP) with high theoretical yields researchgate.net. These findings suggest that cyclic dipeptides could have played a role in the origin of life, acting as peptide precursors and chiral catalysts frontiersin.orgnih.gov.

Design and Synthesis of Cyclo(Pro-Gly)3 Derivatives and Structural Analogues

The design and synthesis of derivatives and structural analogues of cyclic peptides like Cyclo(pro-gly)3 aim to enhance their properties, such as stability, bioavailability, or target affinity. This involves modifying the peptide backbone or side chains.

Strategies for analogue synthesis often build upon established chemical synthesis methods. For instance, modifications can be introduced by incorporating non-natural amino acids or altering the sequence of amino acids within the cyclic structure. The design principles often focus on rigidifying the peptide structure to improve binding affinity and metabolic stability mdpi.comnih.gov.

For example, backbone cyclization strategies, such as head-to-tail cyclization, side chain-to-tail cyclization, or side chain-to-side chain cyclization, are employed to create constrained cyclic peptides mdpi.comnih.gov. These modifications can lead to analogues with improved resistance to proteolytic degradation and enhanced membrane permeability mdpi.com. The synthesis of such analogues typically involves standard SPPS or solution-phase techniques, with careful selection of protecting groups and coupling reagents to ensure efficient cyclization and desired structural outcomes mdpi.comnih.govrsc.org. The exploration of these derivatives is crucial for developing new therapeutic agents with tailored properties.

Conformational Dynamics and Structural Elucidation of Cyclo Pro Gly 3

High-Resolution Structural Analysis in Crystalline States

X-ray crystallography has been instrumental in providing a high-resolution view of Cyclo(Pro-Gly)3's three-dimensional structure in the solid state, revealing key details about its conformational preferences, isomerism, and intermolecular interactions.

The crystal structure of uncomplexed Cyclo(Pro-Gly)3 has been determined using X-ray crystallographic techniques. nih.gov When crystallized from a mixture of ethanol (B145695) and ethyl acetate (B1210297), the peptide adopts an asymmetric conformation. nih.gov The structure was solved by multisolution methods and refined to provide precise atomic coordinates and bond parameters. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Trigonal | nih.gov |

| Space Group | P3(2)12 | nih.gov |

| a (Å) | 11.379(3) | nih.gov |

| c (Å) | 32.93(1) | nih.gov |

| Z (Molecules per unit cell) | 6 | nih.gov |

Cyclo(Pro-Gly)3 demonstrates significant conformational polymorphism, particularly in its peptide bond isomerism. In the crystalline state without bound ions, the peptide backbone is asymmetric, composed of five trans peptide units and one cis Gly-Pro peptide bond. nih.govnih.gov This inherent flexibility allows it to adopt different conformations upon binding to metal ions.

The presence of cations in the crystallization solution leads to distinct conformers. For instance, in a complex with a Lithium (Li+) ion, two different conformers of Cyclo(Pro-Gly)3 were identified in the crystal structure. nih.gov One conformer arranges its six carbonyl groups with three pointing to one side of the peptide plane and three to the other, while the second conformer has all six carbonyls on the same side. nih.gov In its complex with Calcium (Ca2+), the peptide adopts a threefold symmetric form where all six peptide bonds are in the trans conformation. nih.gov This shift from a mixed cis/trans state to an all-trans state upon ion binding highlights the peptide's dynamic isomeric nature.

The packing of Cyclo(Pro-Gly)3 in the crystal lattice is stabilized by a network of hydrogen bonds. A notable intramolecular feature in the uncomplexed crystal structure is a hydrogen-bonded water bridge that links the carbonyl oxygens of two different Glycine (B1666218) residues (O1 and O4). nih.gov

Elucidation of Solution-State Conformations

In solution, Cyclo(Pro-Gly)3 exists in a dynamic equilibrium between multiple conformations, a behavior that is heavily influenced by the surrounding solvent environment. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been pivotal in characterizing these solution-state structures. nih.govnih.gov

The conformation of Cyclo(Pro-Gly)3 is highly dependent on solvent polarity. nih.govpnas.org In apolar solvents such as methylene (B1212753) chloride, NMR data indicate that the peptide predominantly adopts a C3-symmetric conformation. nih.govnih.gov This symmetric structure contains three cis Gly-Pro peptide bonds. nih.gov

Conversely, in polar solvents like water and dimethyl sulfoxide (B87167) (DMSO), the equilibrium shifts, and an asymmetric structure becomes the preferred conformation. nih.govpnas.org This change is driven by the interaction between the polar solvent molecules and the peptide backbone. aps.org The addition of alkali metal salts to a solution in a polar solvent can further shift the conformational equilibrium toward a different C3-symmetric structure, which is believed to be an all-trans conformer stabilized by the formation of a peptide-metal ion complex. nih.govnih.gov

| Solvent Type | Dominant Conformation | Peptide Bond Isomerism | Reference |

|---|---|---|---|

| Apolar (e.g., Methylene Chloride) | C3-Symmetric | Three cis Gly-Pro bonds | nih.govnih.gov |

| Polar (e.g., Water, DMSO) | Asymmetric | One or two Gly-Pro bonds isomerized to trans | nih.govnih.govpnas.org |

| Polar + Alkali Metal Salt | C3-Symmetric | All-trans structure (in complex) | nih.govnih.gov |

The different conformations observed in various solvents are not static but are part of a dynamic interconversion process. nih.govnih.gov The shift from an apolar to a polar solvent stabilizes conformers in which one or two of the cis Gly-Pro peptide units have interconverted to the more extended trans form. nih.gov This isomerization of the peptide bond is a key element of the peptide's structural dynamics in solution.

This equilibrium is sensitive and can be manipulated. For example, the binding of alkali metal cations in polar solvents overcomes the preference for the asymmetric form and locks the peptide into a C3-symmetric, all-trans conformation suitable for ion complexation. nih.govnih.gov This dynamic interconversion between multiple states, driven by solvent interactions and ion binding, is a fundamental characteristic of Cyclo(Pro-Gly)3.

Advanced Spectroscopic Probes for Conformational Characterization

Spectroscopic methods are powerful tools for investigating the three-dimensional structure of molecules in solution. For Cyclo(pro-gly)3, techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), Infrared (IR), and Electronic Circular Dichroism (ECD) have provided invaluable insights into its conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignments (e.g., 1H, 13C, 2D NMR, Relaxation Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state conformation of peptides. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular structure can be constructed.

Solution-state NMR studies have revealed that the conformation of Cyclo(pro-gly)3 is highly dependent on the solvent polarity. nih.gov In apolar solvents like methylene chloride, the peptide predominantly adopts a C3-symmetric conformation. nih.gov However, in polar solvents such as water or dimethyl sulfoxide (DMSO), an asymmetric structure becomes more favorable. nih.gov The addition of alkali metal salts to solutions of the peptide can shift the conformational equilibrium towards a different C3-symmetric structure, indicating the formation of a peptide-metal ion complex. nih.gov

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental to this analysis. The chemical shifts of the proton and carbon nuclei are sensitive to their local electronic environment, which is directly influenced by the peptide's conformation. For instance, the cis and trans conformations of the X-Pro peptide bond give rise to distinct sets of signals in the ¹³C NMR spectrum, allowing for the identification of different isomeric forms.

Two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about protons that are close in space, even if they are far apart in the primary sequence. These through-space correlations are critical for defining the global fold of the peptide. For cyclic peptides, these distance restraints are essential for building accurate 3D models. scilit.com

NMR relaxation studies offer a window into the dynamic processes occurring within the molecule over a wide range of timescales, from picoseconds to seconds. nih.gov By measuring relaxation parameters like the spin-lattice (T1) and spin-spin (T2) relaxation times, as well as heteronuclear Overhauser effects (NOEs), it is possible to characterize the amplitude and frequency of internal motions. These studies can help to distinguish between rigid and flexible regions of the peptide backbone and side chains, providing a more complete picture of the conformational landscape. nih.gov For proline-containing peptides, NMR relaxation can be used to study the dynamics of proline ring puckering and cis-trans isomerization of the peptide bonds. scilit.comnih.gov

Table 1: Representative NMR Observables for Conformational Analysis of Cyclo(pro-gly)3

| NMR Parameter | Information Provided | Relevance to Cyclo(pro-gly)3 |

| ¹H Chemical Shifts | Local electronic environment of protons. | Distinguishes between different proton environments in various conformers. |

| ¹³C Chemical Shifts | Local electronic environment of carbons, sensitive to cis/trans isomerism of Proline peptide bonds. | Identifies the presence of different conformers based on peptide bond geometry. |

| ³J Coupling Constants | Dihedral angles between coupled nuclei (e.g., H-N-Cα-H). | Provides constraints on the backbone torsion angles (φ). |

| NOE/ROE Intensities | Through-space distances between protons (< 5 Å). | Defines the global fold and identifies inter-residue contacts. |

| T1/T2 Relaxation Times | Molecular tumbling and internal motions. | Characterizes the flexibility of the peptide backbone and side chains. |

Vibrational Circular Dichroism (VCD) and Infrared (IR) Spectroscopy for Backbone Conformation

Vibrational spectroscopy, including Infrared (IR) and Vibrational Circular Dichroism (VCD), provides detailed information about the secondary structure of peptides. These techniques probe the vibrational modes of the molecule, which are sensitive to its conformation.

Infrared (IR) spectroscopy of peptides is dominated by characteristic amide bands. The amide I band (primarily C=O stretching) is particularly sensitive to the backbone conformation. In a study of Cyclo(pro-gly)3, the Pro-Gly peptide bond, which involves a secondary amide, exhibits a carbonyl stretching vibration around 1670 cm⁻¹. acs.org In contrast, the Gly-Pro linkage, a tertiary amide, shows this vibration at approximately 1640 cm⁻¹. acs.org These distinct frequencies allow for the specific monitoring of different parts of the peptide backbone.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light. This technique is exquisitely sensitive to the chirality of the molecule and its three-dimensional structure. VCD has been instrumental in distinguishing between different solution-state conformations of Cyclo(pro-gly)3. acs.orgacs.org Studies have shown that VCD can differentiate between the C3-symmetric and asymmetric conformations that exist in different solvent environments. acs.org Furthermore, the VCD spectra of the peptide change significantly upon complexation with cations, providing a powerful tool to study the conformational changes induced by ion binding. acs.orgacs.org The combination of IR and VCD allows for a detailed characterization of the peptide backbone conformation and its response to the surrounding environment. acs.org

Table 2: Key Vibrational Bands of Cyclo(pro-gly)3 for Conformational Analysis

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Structural Information |

| Amide I (C=O stretch) of Pro-Gly | ~1670 | Conformation of the secondary amide linkage. |

| Amide I (C=O stretch) of Gly-Pro | ~1640 | Conformation of the tertiary amide linkage. |

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Features

For cyclic peptides like Cyclo(pro-gly)3, ECD provides valuable information about the conformation of the peptide backbone. acs.org The π → π* and n → π* transitions of the amide chromophores are particularly informative. The sign and magnitude of the ECD signals are dependent on the dihedral angles of the peptide backbone and the relative orientation of the peptide units. nih.gov

Studies on proline-containing peptides have demonstrated that ECD can effectively differentiate between different stereoisomers. nih.gov In the context of Cyclo(pro-gly)3, ECD has been used to monitor the conformational changes that occur as a function of solvent polarity and upon binding to metal ions. acs.org The changes in the ECD spectrum reflect the rearrangement of the peptide backbone, providing insights into the nature of the different conformational states. iastate.edu

Theoretical and Computational Approaches to Conformational Space

In conjunction with experimental techniques, theoretical and computational methods play a vital role in exploring the vast conformational space of flexible molecules like Cyclo(pro-gly)3. These approaches provide a molecular-level understanding of the structures, energies, and dynamics of different conformers.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to determine the optimized geometries and relative energies of different conformers.

For cyclic peptides, DFT calculations can be used to predict the most stable ground-state structures. gre.ac.ukresearchgate.net By starting with various initial conformations, DFT geometry optimization can identify local minima on the potential energy surface. The relative energies of these minima provide an estimate of their populations at equilibrium. In the study of cyclic dipeptides, DFT calculations have shown that boat conformations are often the lowest in energy for isolated molecules. gre.ac.uk For larger cyclic peptides like Cyclo(pro-gly)3, DFT can be used to model the C3-symmetric and asymmetric conformations observed experimentally and to understand the energetic factors that favor one over the other in different environments. acs.orgjosephbragin.com

Table 3: Representative Applications of DFT in the Study of Cyclo(pro-gly)3

| DFT Application | Information Provided | Relevance to Cyclo(pro-gly)3 |

| Geometry Optimization | Predicts stable 3D structures (conformers). | Determines the geometries of the C3-symmetric and asymmetric forms. |

| Energy Calculations | Calculates the relative energies of different conformers. | Assesses the energetic favorability of different conformations. |

| Vibrational Frequencies | Simulates IR and VCD spectra. | Aids in the interpretation of experimental vibrational spectra. |

Molecular Dynamics (MD) Simulations for Exploring Conformational Landscapes and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time evolution of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and provide insights into the dynamic behavior of the peptide. nih.gov

MD simulations are particularly useful for studying flexible molecules like cyclic peptides, where multiple conformations may be accessible at room temperature. nih.govrsc.org These simulations can reveal the pathways of conformational transitions, such as the cis-trans isomerization of proline peptide bonds. nih.gov By running long simulations, it is possible to generate a representative ensemble of structures that reflects the conformational equilibrium in solution. nih.gov

For proline-glycine containing peptides, MD simulations can be used to investigate the puckering of the proline ring and the flexibility of the glycine residues. nih.govmdpi.com The trajectories from MD simulations can be analyzed to calculate various structural and dynamic properties, which can then be compared with experimental data from NMR and other spectroscopic techniques. nih.gov This combination of simulation and experiment provides a comprehensive understanding of the conformational dynamics of Cyclo(pro-gly)3.

Conformational Energy Calculations and Potential Energy Surface Mapping

The conformational landscape of Cyclo(pro-gly)3 is characterized by a remarkable sensitivity to its environment, readily shifting between different structures in response to solvent polarity and the presence of cations. This dynamic behavior has been elucidated through a combination of experimental techniques, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, as well as X-ray crystallography, and is further informed by computational energy calculations.

Theoretical and computational studies are employed to map the potential energy surface (PES) of cyclic peptides like Cyclo(pro-gly)3. The PES is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. By calculating the energies of various possible conformations, researchers can identify low-energy, stable structures and the energy barriers between them. For instance, geometry optimization calculations using methods like the hybrid B3LYP functional can be performed to locate energy minima on the potential energy surface, which correspond to stable conformers. mdpi.com

In non-polar solvents such as methylene chloride, Cyclo(pro-gly)3 predominantly adopts a C3-symmetric conformation. nih.gov This structure is characterized by the presence of three cis peptide bonds involving the proline residues and three cis' Pro Cα-C=O bonds. nih.gov However, when dissolved in polar solvents like water or dimethyl sulfoxide, the conformational equilibrium shifts, and the peptide favors an asymmetric structure. nih.gov This solvent-induced transition highlights the significant role of solute-solvent interactions in dictating the conformational preferences of the peptide backbone.

Further illustrating the compound's conformational flexibility, X-ray crystallographic analysis of Cyclo(pro-gly)3 crystallized from an ethanol/ethyl acetate mixture revealed an asymmetric conformation in the solid state. nih.gov This crystalline form contains five trans peptide units and one cis peptide bond, with a hydrogen-bonded water bridge linking two of the carbonyl oxygens. nih.gov

The binding of cations introduces another layer of conformational control. In the presence of alkali metal salts, Cyclo(pro-gly)3 undergoes a significant structural rearrangement to form a stable peptide-metal ion complex. nih.gov This complexed form reverts to a C3-symmetric structure, but one in which all peptide bonds are in the trans conformation. nih.gov For example, in a complex with Ca2+, the cation is sandwiched between two peptide molecules, both of which exhibit a threefold symmetric, all-trans peptide bond conformation. nih.gov

Table 1: Known Conformations of Cyclo(pro-gly)3

| Conformation Type | Key Structural Features | Conditions | Method of Observation |

| C3-Symmetric | Three cis Gly-Pro peptide bonds; three cis' Pro Cα-C=O bonds | Apolar solvents (e.g., methylene chloride) | NMR Spectroscopy nih.gov |

| Asymmetric | One or two Pro-Gly units interconverted to trans'/trans forms | Polar solvents (e.g., water, dimethyl sulfoxide) | NMR Spectroscopy nih.gov |

| Asymmetric (solid state) | Five trans peptide units; one cis peptide unit | Crystalline solid (from ethanol/ethyl acetate) | X-Ray Crystallography nih.gov |

| C3-Symmetric (complexed) | All-trans peptide bonds | In the presence of alkali metal cations (e.g., Na+, Ca2+) | NMR Spectroscopy, X-Ray Crystallography nih.govnih.gov |

Force Field Development and Validation for Cyclic Peptides

Molecular dynamics (MD) simulations have become an indispensable tool for exploring the conformational ensembles of flexible molecules like cyclic peptides. The accuracy of these simulations, however, is critically dependent on the quality of the underlying molecular mechanics force field. A force field is a set of parameters and mathematical functions that describe the potential energy of a system of atoms and is used to calculate the forces acting on each atom, thereby simulating their motion over time.

Several classical force fields, including AMBER, CHARMM, GROMOS, and OPLS, have been developed and are widely used for biomolecular simulations. nih.govnih.gov These force fields are continuously refined to improve their accuracy. For instance, recent modifications to the AMBER and CHARMM force fields have focused on improving the description of backbone torsion potentials to better reproduce experimental data. acs.org For cyclic peptides, which often exhibit unique structural constraints and a propensity to sample a wide range of conformations, specialized or refined force fields are often necessary. Residue-specific force fields (RSFFs), such as RSFF2 and its variant RSFF2C, have been developed to provide a more accurate description of the conformational tendencies of different amino acid residues, showing improved performance for proline-containing peptides. nih.govresearchgate.net

The development of a reliable force field is an iterative process involving parameterization and rigorous validation. Validation is the crucial step of assessing the force field's ability to reproduce experimental data. This is often achieved by comparing simulation results with experimental observables from techniques like NMR spectroscopy, which provides information on key structural parameters such as ³J-couplings, chemical shifts, and internuclear distances. figshare.com

A pertinent example of force field validation for a system containing the Pro-Gly linkage, a key component of Cyclo(pro-gly)3, is the study of the linear tetrapeptide Gly-Pro-Gly-Gly. figshare.comacs.org In this research, a dozen different force fields from the AMBER, CHARMM, GROMOS, and OPLS-AA families were tested against extensive NMR data. The study revealed significant variations in the predicted conformational populations and dynamics depending on the force field used. figshare.com

The results of this comparative study are summarized in the table below, highlighting the performance of various force fields in reproducing experimental NMR data for a Pro-Gly containing peptide.

Table 2: Performance of Selected Force Fields in Reproducing NMR Data for a Gly-Pro-Gly-Gly Peptide

| Force Field | Performance Summary | Key Findings |

| AMBER99SB | Identified as the most reliable. | Showed the best agreement with NMR-measured parameters related to backbone and proline side-chain geometries and dynamics. figshare.comacs.org |

| AMBER03 | Good performance. | Ramachandran maps for Pro and Gly residues resembled those from the Protein Data Bank (PDB) survey. figshare.com |

| CHARMM | Good performance. | Ramachandran maps for Pro and Gly residues were also found to be similar to the PDB survey data. figshare.com |

| AMBER99, AMBER99φ, AMBER94 | Least satisfactory agreement. | These force fields showed a propensity to overstabilize helical backbone conformations for the Pro-Gly residues. figshare.comacs.org |

This validation study underscores the critical importance of selecting an appropriate and well-validated force field for studying peptides containing Pro-Gly sequences. While a direct and comprehensive validation of force fields specifically on Cyclo(pro-gly)3 is not extensively documented in the literature, the findings from studies on smaller, related peptides provide essential guidance for computational investigations of its conformational dynamics. The demonstrated reliability of force fields like AMBER99SB for the Pro-Gly motif suggests they are strong candidates for accurately modeling the complex potential energy surface of Cyclo(pro-gly)3. figshare.com

Molecular Recognition and Complexation Chemistry of Cyclo Pro Gly 3

Metal Ion Complexation and Binding Selectivity

The ability of Cyclo(Pro-Gly)3 to complex with a range of metal ions is a key aspect of its chemical behavior. This section details its interactions with alkali and divalent metal cations, the structural characterization of these complexes, and the factors influencing binding.

Cyclo(Pro-Gly)3 demonstrates a notable affinity for alkali metal cations, with a preference for sodium (Na+) pnas.org. NMR studies have shown that in the presence of alkali metal salts, such as sodium thiocyanate, the peptide shifts its conformational equilibrium towards a C3-symmetric structure, indicative of stable peptide-metal ion complex formation pnas.org. While sodium ions are effectively complexed, other alkali metal ions like potassium (K+), lithium (Li+), rubidium (Rb+), and cesium (Cs+) also interact with Cyclo(Pro-Gly)3, albeit with varying degrees of conformational preference pnas.org. For instance, in dimethyl sulfoxide (B87167) solutions, the proportion of the symmetric conformer formed with different alkali metal ions was observed as: Na+ (0.90), K+ (0.75), Li+ (0.70), Rb+ (0.50), and Cs+ (0.25) pnas.org. This suggests that the peptide's interaction with alkali metal cations is influenced by the size and charge of the ion.

Cyclo(Pro-Gly)3 also forms complexes with divalent metal ions, including those from Group II (alkaline earth metals) and transition metals acs.orgnih.gov. Studies using ESI-MS have investigated the binding of Mg2+, Ca2+, Sr2+, Mn2+, Co2+, Ni2+, Cu2+, and Zn2+ acs.orgnih.gov. These investigations revealed that larger metal ions such as Ca2+, Sr2+, and Mn2+ tend to form the most stable complexes acs.orgnih.gov. The binding specificity is influenced by the size of the metal ion and its propensity for electrostatic interaction with the peptide's oxygen atoms acs.org. For example, Ca2+ has been shown to form stable complexes with Cyclo(Pro-Gly)3, with a reported binding constant (Ka) of 1400 M−1 in 80% methanol/water mdpi.com. In contrast, the Ba2+ complex stability is lower by a factor of approximately 3 mdpi.com.

The structural details of Cyclo(Pro-Gly)3-metal ion complexes have been elucidated through X-ray crystallography and NMR spectroscopy. In the case of Ca2+ complexes, crystal structures reveal that the cation can be sandwiched between two peptide molecules, with the Ca2+ octahedrally surrounded by six glycyl carbonyl oxygens from the two peptides at an average distance of 2.26 Å nih.govnih.gov. In the Mg2+ complex, a 1:1 peptide-to-ion stoichiometry is observed, where Mg2+ is octahedrally coordinated to three glycyl carbonyls of the peptide and three water molecules, with an average coordination distance of 2.03 Å to the peptide oxygens nih.govnih.gov. In some instances, such as the Li+ complex, two different conformers have been observed in the crystal structure, one with carbonyls on opposite sides of the peptide plane and another with all six carbonyls on the same side, both capable of binding a Li+ ion nih.gov. These structural findings highlight the peptide's ability to adapt its conformation to accommodate metal ions, often adopting C3-symmetric arrangements when complexed pnas.orgnih.govnih.gov.

Several factors dictate the affinity and specificity of Cyclo(Pro-Gly)3 for metal ions. Ion size plays a crucial role, with larger ions like Ca2+, Sr2+, and Mn2+ often forming more stable complexes with divalent cations acs.orgnih.gov. The charge of the ion is also a significant factor, driving electrostatic interactions with the peptide's carbonyl oxygen atoms acs.org. Solvent effects are also important; for example, in polar solvents like water or dimethyl sulfoxide, Cyclo(Pro-Gly)3 tends to adopt asymmetric conformations, while in apolar solvents like methylene (B1212753) chloride, it prefers a C3-symmetric structure pnas.org. The addition of metal salts can shift this conformational equilibrium, favoring specific ion-bound structures pnas.org. The relative solvation energies of competing ions in water also contribute to ion selectivity, explaining why, for instance, Cyclo(Pro-Gly)3 might bind Mg2+ more favorably in certain stoichiometries but water provides greater stabilization for Mg2+ than the peptide does in others nih.gov.

Conformational Adaptations Induced by Metal Ion Binding

Metal ion binding triggers significant conformational changes in Cyclo(Pro-Gly)3 pnas.orgacs.orgmdpi.com. In the absence of metal ions, the peptide can exist in various conformations depending on the solvent, including C3-symmetric structures in apolar solvents and asymmetric structures in polar solvents pnas.org. Upon cation binding, particularly alkali metals like Na+, the peptide often adopts a specific C3-symmetric conformation where the carbonyl oxygen atoms converge to coordinate the ion pnas.orgmdpi.com. This preorganization of the peptide structure by the bound anion can also allosterically enhance cation binding affinity acs.org. These conformational adaptations are crucial for the peptide's function as an ionophore, enabling it to encapsulate or sandwich metal ions, potentially facilitating their transport across membranes nih.gov. For example, the binding of Ca2+ induces an S1* conformation where all six carbonyl oxygen atoms converge, while Mg2+ can bind to an S2* conformation, sometimes in a 2:1 peptide-to-metal ratio mdpi.com.

Investigations into Other Host-Guest Interactions

Beyond metal ions, Cyclo(Pro-Gly)3 and related cyclic peptides have been explored for their interactions with other guest molecules. While direct studies focusing on Cyclo(Pro-Gly)3 with non-ionic or organic guests are less prevalent in the immediate search results, the broader class of cyclic peptides and their host-guest chemistry is a recognized area of research. For instance, related cyclic peptides have been investigated for their ability to bind anions like chloride (Cl-) through hydrogen bonding with amide NH groups acs.orgnih.gov. Furthermore, the use of cyclic peptides in nanopore technology has been explored for sensing applications, where they can interact with various molecules through host-guest mechanisms, including hydrophobic and electrostatic interactions nih.gov.

Interactions with Organic Molecules and Amino Acid Derivatives

Cyclo(Pro-Gly)3 exhibits a notable propensity for selective binding with various organic molecules and amino acid derivatives. Studies have demonstrated its ability to form complexes through hydrogen bonding, hydrophobic interactions, and electrostatic forces, highlighting its versatility as a molecular receptor.

Specifically, Cyclo(Pro-Gly)3 has been observed to bind selectively with zwitterionic amino acid salts and amines jst.go.jp. In nonpolar solvents like chloroform, it can form well-defined complexes with amino acid ester hydrochlorides. For instance, it forms a 1:1 complex with the hydrochloride of L-Pro-Bn, while it can accommodate up to two molecules of L-Val-OMe·HCl under similar conditions. These complex formations are primarily mediated by hydrogen bonds established between the N-H groups of the guest molecules and the carbonyl oxygen atoms of the cyclopeptide orcid.org.

Furthermore, Cyclo(Pro-Gly)3 has been characterized as a hydrophobic molecule that engages in interactions with aromatic amino acid derivatives. In nanopore sensing studies, it demonstrated interactions with aromatic amino acid mutants such as tryptophan, phenylalanine, and tyrosine, mediated by electrostatic and cation-π interactions researchgate.net. The peptide's ability to interact with a broad range of molecules, including anions like phosphates and sulfates, further underscores its utility as a general molecular receptor jst.go.jp. Carbon-13 NMR relaxation studies have also been employed to investigate the stepwise binding of amino acids to Cyclo(Pro-Gly)3, providing insights into the conformational changes that accompany complex formation nih.gov.

Data Table: Interactions of Cyclo(Pro-Gly)3 with Organic Molecules and Amino Acid Derivatives

| Guest Molecule Type | Specific Guest Molecule | Stoichiometry | Primary Interaction Type(s) | Reference |

| Amino Acid Ester Hydrochloride | L-Pro-Bn·HCl | 1:1 | Hydrogen Bonding | orcid.org |

| Amino Acid Ester Hydrochloride | L-Val-OMe·HCl | 1:2 | Hydrogen Bonding | orcid.org |

| Aromatic Amino Acid | Tryptophan | Not specified | Electrostatic, Cation-π | researchgate.net |

| Aromatic Amino Acid | Phenylalanine | Not specified | Electrostatic, Cation-π | researchgate.net |

| Aromatic Amino Acid | Tyrosine | Not specified | Electrostatic, Cation-π | researchgate.net |

| Zwitterionic Amino Acid Salts | Various | Not specified | Selective Binding | jst.go.jp |

| Amines | Various | Not specified | Selective Binding | jst.go.jp |

| Anions | Phosphates, Sulfates | Not specified | Complexation | jst.go.jp |

Chiral Recognition Phenomena in Host-Guest Systems

The capacity for chiral recognition is a critical aspect of molecular recognition, enabling the selective binding of one enantiomer over another. Cyclo(Pro-Gly)3, and related cyclic peptides, have been investigated for their ability to participate in such phenomena, often in conjunction with other chiral molecules.

A notable instance of chiral recognition involving a cyclic proline-glycine dipeptide is the interaction with (−)-epigallocatechin-3-O-gallate (EGCg), a major catechin (B1668976) found in green tea. EGCg, possessing chiral centers, forms 2:2 complexes with both cyclo(L-Pro-Gly) and cyclo(D-Pro-Gly). This complexation is accompanied by observable differences in the ¹H NMR signals of the proline residue within the diketopiperazine. These shifts are attributed to the magnetic anisotropic shielding effects exerted by the aromatic rings of EGCg, indicating that the chiral environment created by EGCg effectively recognizes the chirality of the bound diketopiperazine jst.go.jporcid.orgpubtexto.com. While these studies focus on cyclo(Pro-Gly) rather than the hexameric Cyclo(Pro-Gly)3, they illustrate the fundamental principles of chiral recognition that such cyclic peptide structures can engage in. The broader field of supramolecular chemistry demonstrates that macrocyclic hosts, including cyclopeptides, can achieve chiral discrimination through precise molecular shape complementarity and specific intermolecular forces mdpi.comrsc.org.

Data Table: Chiral Recognition Studies Involving Proline-Glycine Peptides

| Host/Recognizing Agent | Chiral Guest Molecule | Method of Detection | Observed Phenomenon | Reference |

| EGCg | cyclo(L-Pro-Gly) | ¹H NMR | Differential chemical shift of Pro residue signals | jst.go.jporcid.orgpubtexto.com |

| EGCg | cyclo(D-Pro-Gly) | ¹H NMR | Differential chemical shift of Pro residue signals | jst.go.jporcid.orgpubtexto.com |

| EGCg | cyclo(L-Pro-Gly) | Complex Formation | 2:2 Complex formation, chiral recognition by EGCg space | jst.go.jppubtexto.com |

| EGCg | cyclo(D-Pro-Gly) | Complex Formation | 2:2 Complex formation, chiral recognition by EGCg space | jst.go.jppubtexto.com |

Compound List:

Cyclo(Pro-Gly)3

L-Pro-Bn·HCl

L-Val-OMe·HCl

Tryptophan

Phenylalanine

Tyrosine

(−)-Epigallocatechin-3-O-gallate (EGCg)

cyclo(L-Pro-Gly)

cyclo(D-Pro-Gly)

Zwitterionic amino acid salts

Amines

Phosphates

Sulfates

Supramolecular Organization and Self Assembly of Cyclo Pro Gly 3

Mechanisms of Self-Assembly and Higher-Order Structure Formation

The addition of alkali metal cations, such as Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺, can significantly influence the conformational equilibrium of PG₃. These cations can complex with the carbonyl oxygens of the peptide, stabilizing a specific C₃-symmetric, all-trans conformation mdpi.comnih.gov. This complexation is a key aspect of its ionophoric activity and can also mediate its self-assembly. For instance, PG₃ has been proposed to form hexameric stacks in lipid bilayers when complexing and transporting metal ions, creating a channel-like structure nih.gov. This process involves conformational flipping of the PG₃ molecules to facilitate ion passage.

Characterization of Supramolecular Architectures (e.g., Hexameric Stacks)

The formation of ordered supramolecular architectures by Cyclo(pro-gly)₃ has been investigated through various techniques. X-ray crystallography has provided detailed insights into its solid-state structures and its complexes with metal ions. For example, the crystal structure of a Li⁺ complex revealed two conformers, one with carbonyls on opposite sides of the peptide plane and another with all six carbonyls on the same side, both capable of binding a Li⁺ ion nih.gov. These studies support the model of PG₃ forming hexameric stacks in lipid bilayers for ion transport nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy has been crucial in elucidating the conformational changes of PG₃ in solution under different conditions nih.gov. Studies have shown that in apolar solvents, PG₃ adopts a C₃-symmetric structure, while in polar solvents, it can exist in asymmetric forms mdpi.comnih.gov. The addition of alkali metal salts to DMSO solutions shifts the conformational equilibrium towards a C₃-symmetric, all-trans structure, indicative of complex formation nih.gov.

The binding of divalent metal ions like Ca²⁺ and Mg²⁺ has also been studied. X-ray crystallography of Ca²⁺ complexes revealed that two PG₃ molecules sandwich the cation, with both molecules adopting threefold-symmetric forms with trans peptide bonds pnas.org. In the Mg²⁺ complex, a 1:1 complex is formed where the Mg²⁺ ion is octahedrally coordinated by three glycyl carbonyls and three water oxygens pnas.org. These findings highlight the ability of PG₃ to form well-defined supramolecular arrangements around metal ions.

Influence of Environmental Factors on Self-Assembly Processes

Environmental factors, particularly solvent polarity and the presence of ions, play a critical role in dictating the self-assembly behavior and conformational preferences of Cyclo(pro-gly)₃ mdpi.comnih.gov.

Solvent Polarity: As noted, PG₃ exhibits different conformational states depending on the solvent. Apolar solvents favor C₃-symmetric structures stabilized by intramolecular hydrogen bonds, while polar solvents can induce asymmetric conformations mdpi.comnih.gov. These conformational preferences directly influence how PG₃ molecules can interact with each other and with other species, thereby affecting self-assembly.

Presence of Ions: The binding of metal cations is a significant factor that can trigger or stabilize specific supramolecular arrangements. For example, alkali metal cations can induce a shift towards a C₃-symmetric, all-trans conformation, which is believed to be crucial for the formation of ion-conducting channels through hexameric stacking nih.govnih.gov. The affinity for different metal ions can vary, influencing the stability and structure of the resulting complexes and assemblies researchgate.netuva.es.

Temperature: While not as extensively detailed for PG₃ specifically in the provided search results, temperature is a general factor influencing molecular dynamics and non-covalent interactions, which are the driving forces for self-assembly in supramolecular chemistry rsc.orgresearchgate.net. Changes in temperature can alter the balance of these interactions, potentially leading to different assembly states or phase transitions.

Theoretical Models of Supramolecular Aggregation

Theoretical models and computational studies, including Density Functional Theory (DFT) and molecular dynamics simulations, are employed to understand the fundamental principles governing the self-assembly and aggregation of peptides like PG₃ mdpi.comresearchgate.netmit.edutdx.catresearchgate.net. These methods allow researchers to predict preferred conformations, analyze the strength and nature of intermolecular interactions, and model the assembly process at a molecular level.

Advanced Research Paradigms and Methodological Contributions of Cyclo Pro Gly 3 Studies

Fundamental Principles in Peptide Scaffold Design

The study of Cyclo(pro-gly)3 has provided key insights into the rational design of peptide-based molecules. Its conformationally defined structure exemplifies the core tenets of using cyclic peptides as scaffolds for building more complex functional molecules.

Cyclic peptides are recognized as promising scaffolds in drug development and biomolecular research due to their enhanced conformational order compared to linear peptides. acs.org Cyclization reduces the flexibility of the peptide backbone, pre-organizing it into a specific three-dimensional shape. This constrained conformation allows cyclic peptides to act as structural mimetics, mimicking the secondary structures of larger proteins, such as turns, loops, or helical segments, which are often involved in biological recognition events.

The design of conformationally constrained scaffolds is a central strategy in medicinal chemistry and materials science to enhance properties like target affinity, selectivity, and metabolic stability. acs.orgacs.org Methodologies often involve incorporating residues that limit rotational freedom, such as proline, or through backbone cyclization, which connects the N- and C-termini. acs.org

The structure of Cyclo(pro-gly)3 is a direct result of these design principles. The repeating Pro-Gly sequence is not arbitrary; proline's cyclic side chain restricts the peptide backbone's phi (φ) angle, while glycine's lack of a side chain provides a degree of flexibility that allows the ring to adopt specific, low-energy conformations. Studies on Cyclo(pro-gly)3 demonstrate how solvent polarity and ion binding can be used to control and switch between these conformations, providing a blueprint for designing "smart" scaffolds that can respond to environmental cues. pnas.org This ability to fine-tune conformation through sequence and environment is a cornerstone of modern peptide design. acs.org

Insights into Peptide Folding and Macromolecular Interactions

The conformational dynamics of Cyclo(pro-gly)3 have offered profound insights into the complex processes of peptide folding and the nature of molecular recognition.

The conformational behavior of Cyclo(pro-gly)3 serves as a simplified model for understanding peptide folding. Its relatively small size and constrained nature reduce the conformational landscape, allowing for detailed study of the transitions between different folded states. Research has shown that Cyclo(pro-gly)3 exists in multiple, distinct conformations depending on its environment.

In apolar solvents like methylene (B1212753) chloride, it adopts a C3-symmetric structure where all peptide bonds are in the trans conformation. pnas.org However, in polar solvents or upon crystallization from certain solvent mixtures, it can form an asymmetric structure containing a cis peptide bond. pnas.orgnih.govnih.gov Furthermore, upon binding cations like Ca²⁺, it forms a "sandwich" complex where two peptide molecules, both in a threefold symmetric all-trans conformation, encapsulate the ion. nih.govnih.gov This demonstrates a distinct conformational flipping and reorganization driven by molecular interactions, providing a tangible model for how peptides can refold upon binding to a substrate or receptor.

| Condition / Environment | Key Conformational Features | Source |

|---|---|---|

| Apolar Solvent (e.g., Methylene Chloride) | C₃-symmetric structure; all peptide bonds are trans. | pnas.org |

| Polar Solvents (e.g., Water, DMSO) | Asymmetric structure; one or two Pro-Gly units interconvert to trans'/trans forms. | pnas.org |

| Crystallized from Ethanol (B145695)/Ethyl Acetate (B1210297) | Asymmetric conformation with one cis peptide bond. | nih.govnih.gov |

| Complex with Ca²⁺ | A 2:1 peptide-ion "sandwich" complex; both peptides adopt a threefold symmetric, all-trans conformation. | nih.govnih.gov |

| Complex with Mg²⁺ | A 1:1 peptide-ion complex with approximate threefold symmetry; coordinated to three glycyl carbonyls and three water molecules. | nih.govnih.gov |

| Complex with Li⁺ | Two distinct conformers observed in the crystal structure, both binding independently to a Li⁺ ion. | nih.gov |

While much of the research on Cyclo(pro-gly)3 focuses on ion binding, the principles derived are directly applicable to understanding the more complex recognition between peptides and proteins. Effective binding requires a peptide to adopt a specific conformation that is complementary to the target's binding site. The pre-organized nature of a cyclic peptide like Cyclo(pro-gly)3 reduces the entropic penalty of binding, as it does not need to "freeze" into a specific conformation from a disordered state.

The interaction of Cyclo(pro-gly)3 with metal ions is a clear example of specific molecular recognition. The peptide forms a well-defined cavity where the carbonyl oxygens of the glycine (B1666218) residues are perfectly positioned to octahedrally coordinate with cations like Ca²⁺ and Mg²⁺. nih.govnih.govpnas.org The specificity for certain ions, with larger ions like Ca²⁺ forming more stable complexes than smaller ones, highlights how the scaffold's geometry dictates its binding preferences. nih.govacs.org This serves as a fundamental model for how the rigid, defined structure of a peptide motif can lead to highly specific and strong interactions with a biological target.

Advancements in Chemical Characterization and Spectroscopic Techniques

The study of Cyclo(pro-gly)3 has been enabled by, and has contributed to, the application of advanced characterization and spectroscopic techniques for analyzing peptide structure and dynamics.

A variety of sophisticated methods have been employed to elucidate the structural and binding properties of Cyclo(pro-gly)3. X-ray crystallography has been instrumental in providing atomic-level snapshots of its different conformations, both in its free state and when complexed with metal ions like Ca²⁺, Mg²⁺, and Li⁺. nih.govnih.govnih.gov These studies revealed the precise coordination geometries and the conformational switching between symmetric and asymmetric forms.

Nuclear Magnetic Resonance (NMR) spectroscopy has been crucial for studying the peptide's conformational dynamics in solution, demonstrating how its structure changes in response to solvent polarity. pnas.orgElectrospray Ionization Mass Spectrometry (ESI-MS) has been used to investigate the stoichiometry and relative stabilities of the complexes formed between Cyclo(pro-gly)3 and a range of divalent metal ions, confirming its binding specificity. nih.govacs.org Additionally, Vibrational Circular Dichroism (VCD) has provided further insights into the conformational changes that occur upon cation binding in solution. acs.org Together, these techniques provide a comprehensive picture of the static and dynamic behavior of this model cyclic peptide.

| Technique | Key Findings for Cyclo(pro-gly)3 | Source |

|---|---|---|

| X-Ray Crystallography | Determined the asymmetric crystal structure with a cis peptide bond and the all-trans symmetric structures in metal complexes (Ca²⁺, Mg²⁺, Li⁺). Revealed detailed coordination geometries with ions. | nih.govnih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) | Identified conformational interconversions in solution as a function of solvent polarity and showed the formation of a C₃-symmetric complex upon addition of alkali metal salts. | pnas.org |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Studied the speciation and relative stabilities of complexes with various divalent metal ions (e.g., Mg²⁺, Ca²⁺, Mn²⁺), showing a preference for larger ions. Confirmed the peptide's cyclic structure via tandem MS. | nih.govacs.org |

| Vibrational Circular Dichroism (VCD) | Investigated the conformational transitions of the peptide upon complexation with cations in solution, complementing data from other spectroscopic methods. | acs.org |

Refinement of Nuclear Magnetic Resonance (NMR) Methodologies for Cyclic Peptide Analysis

Studies of Cyclo(pro-gly)3 have been pivotal in demonstrating and refining the power of Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the complex conformational landscapes of cyclic peptides in solution. Early investigations using 220-MHz NMR spectroscopy revealed that the peptide's conformation is highly dependent on the polarity of the solvent. nih.gov In apolar solvents such as methylene chloride, Cyclo(pro-gly)3 predominantly adopts a C₃-symmetric conformation. nih.gov However, in more polar solvents like water and dimethyl sulfoxide (B87167), this symmetry is broken, and the peptide favors an asymmetric structure. nih.gov

Furthermore, NMR studies were crucial in characterizing the interaction of Cyclo(pro-gly)3 with metal ions. The addition of alkali metal salts to a solution of the peptide in dimethyl sulfoxide was shown to shift the conformational equilibrium towards a different C₃-symmetric structure, which corresponds to the peptide-metal ion complex. nih.gov NMR data indicated that this complexed form features an all-trans'/trans peptide bond conformation. nih.gov The comprehensive use of both ¹H and ¹³C NMR was essential for these detailed conformational and stereoisomeric analyses. nih.gov

This detailed characterization of a flexible peptide under various conditions has provided a critical benchmark for the development of more sophisticated analytical approaches. Modern methods, such as the CANDLE (Conformational Analysis from NMR and Density-functional prediction of Low-energy Ensembles) technique, leverage experimental ¹H and ¹³C chemical shifts in combination with molecular dynamics (MD) simulations and density functional theory (DFT) calculations. rsc.org The foundational NMR work on model systems like Cyclo(pro-gly)3 helped validate the need for and the accuracy of these integrated computational methods, which can disambiguate subtle conformational differences, like β-turn types, and even elucidate the structures of minor conformers in an ensemble. rsc.org

| Condition | Predominant Conformation | Key Structural Features | Reference |

|---|---|---|---|

| Apolar Solvent (e.g., Methylene Chloride) | C₃-Symmetric | Contains three cis' Pro Cα-C=O bonds and three cis Gly-Pro peptide bonds. | nih.gov |

| Polar Solvent (e.g., Water, DMSO) | Asymmetric | One or two Pro-Gly units interconverted to trans'/trans forms. | nih.gov |

| Polar Solvent with Alkali Metal Cations | C₃-Symmetric (Complexed) | All-trans'/trans structure, forming a stable peptide-metal ion complex. | nih.gov |

Development and Application of Vibrational Circular Dichroism (VCD) in Stereochemical Research

Vibrational Circular Dichroism (VCD) has emerged as a definitive method for unambiguously determining the absolute configuration and conformational details of chiral molecules directly in solution. rsc.org The study of complex and flexible molecules like cyclic peptides has been a major driver for the advancement of VCD techniques. rsc.org Cyclo(pro-gly)3, along with its cation complexes, has been a specific subject of conformational studies utilizing VCD, highlighting the technique's sensitivity to structural changes upon ion binding. acs.org

The application of VCD to peptides is particularly powerful because it senses the coupling between amide vibrations, which is directly dependent on the peptide's secondary structure. researchgate.net However, the conformational flexibility of many cyclic peptides presents a significant challenge for spectral interpretation. rsc.org To address this, robust computational protocols have been developed and refined. nih.govresearchgate.net These methods are critical for reliably assigning stereochemistry by comparing experimental VCD spectra with those calculated ab initio. nih.govresearchgate.net

A widely accepted computational protocol for calculating the VCD spectra of cyclic oligopeptides involves a multi-step process. researchgate.netnih.govresearchgate.netacs.org This approach has proven essential for generating reliable theoretical spectra that can be confidently matched with experimental results, providing a feasible basis for the structural analysis of larger and more complex cyclic peptides of pharmaceutical interest. nih.govacs.org While VCD is highly effective, studies have also shown that its ability to unambiguously assign the absolute configuration may become limited as the number of chiral centers and conformational flexibility increase. rsc.orgresearchgate.net

| Step | Methodology | Purpose | Reference |

|---|---|---|---|

| 1 | Conformational Sampling | Uses tools like CREST with tight-binding density functional theory (xTB) to explore the potential energy surface and identify possible conformers. | nih.govacs.org |

| 2 | Geometry Optimization and Energy Ranking | Optimizes the geometry of conformers within a specific energy window (e.g., 2.5 kcal/mol) of the most stable conformer using DFT (e.g., B3LYP/6-31+G*/CPCM). VCD spectra are also calculated at this stage. | nih.govacs.org |

| 3 | Spectra Generation | Generates the final theoretical VCD spectrum by applying a Boltzmann weighting to the spectra of the individual low-energy conformers based on their calculated Gibbs free energies. | nih.govacs.org |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Speciation Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique that allows for the transfer of large, non-volatile, and thermally labile molecules, such as peptides and their non-covalent complexes, from solution into the gas phase for mass analysis. nih.gov It has been instrumental in the study of molecular speciation, particularly for investigating the binding of metal ions to peptides. nih.govacs.org

Research on Cyclo(pro-gly)3 (CPG3) provides a clear example of the utility of ESI-MS in this area. nih.govacs.org Studies have used ESI-MS to probe the binding interactions between CPG3 and a range of group II and divalent transition-metal ions. nih.govacs.org By combining the peptide with various metal salts, researchers were able to detect and identify a variety of molecular species in the resulting mass spectra. nih.govacs.org These included the protonated peptide [M+H]⁺, deprotonated peptide-cation complexes [M+Cat-H]⁺, doubly charged 2:1 peptide-cation complexes [M₂+Cat]²⁺, and adducts involving buffer anions like acetate [M+Cat+Ac]⁺. nih.govacs.org

The relative abundances of these species in the ESI-MS spectra were used to determine the relative stabilities of the complexes formed with different cations. nih.govacs.org These studies revealed that the binding specificity of Cyclo(pro-gly)3 is dependent on the size of the metal ion, with the largest ions investigated (Ca²⁺, Sr²⁺, and Mn²⁺) forming the most stable complexes. nih.govacs.org Furthermore, product ion tandem mass spectrometry (MS/MS) on selected species, such as [M+H]⁺ and [M+Cu-H]⁺, was used to fragment the ions and confirm the cyclic structure of the peptide backbone. nih.govacs.org

| Cation | Ionic Radius (Å, for CN=6) | Relative Complex Stability | Detected Species | Reference |

|---|---|---|---|---|

| Mg²⁺ | 0.72 | Lower | [M+H]⁺, [M+Cat-H]⁺, [M₂+Cat]²⁺, [M+Cat+Ac]⁺, [M+Cat+X]⁺ | nih.govacs.org |

| Ni²⁺ | 0.69 | Lower | ||

| Co²⁺ | 0.745 | Intermediate | ||

| Zn²⁺ | 0.74 | Intermediate | ||

| Cu²⁺ | 0.73 | Intermediate | ||

| Mn²⁺ | 0.83 | Higher | ||

| Ca²⁺ | 1.00 | Highest | ||

| Sr²⁺ | 1.18 | Highest |

Exploration of Catalytic Functions and Chiral Induction Properties

The potential for cyclic peptides to act as catalysts and to induce chirality in chemical reactions is an area of significant scientific interest, particularly within the fields of asymmetric synthesis and prebiotic chemistry. frontiersin.org However, research into these functional properties has largely concentrated on smaller, structurally simpler cyclic peptides, namely the cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs). frontiersin.orgresearchgate.net

Studies hypothesize that DKPs, which are the simplest form of cyclic peptides, could have played a crucial role in the origin of life by performing catalytic functions, specifically chiral catalysis, before the evolution of complex enzymes. frontiersin.org Research has demonstrated the prebiotic synthesis of the dipeptide cyclo(Pro-Gly) from its linear precursors. frontiersin.orgmdpi.com This cyclization can be facilitated or catalyzed by activating agents such as trimetaphosphate (P3m), which has been shown to promote the formation of cyclic dipeptides in aqueous solutions. researchgate.netmdpi.com

While the catalytic and chiral induction properties of proline- and glycine-containing DKPs are an active area of investigation, direct studies exploring these functions for the larger hexapeptide Cyclo(pro-gly)3 are not prominent in the reviewed scientific literature. The focus has remained on its smaller analogs, whose simpler and more rigid structures are often more amenable to functioning as minimalistic enzyme mimics. The inherent chirality and defined structural motifs of cyclic peptides, in general, suggest a potential for such applications, but this remains an underexplored area for Cyclo(pro-gly)3 itself.

Q & A

Q. What established protocols ensure high-purity synthesis of Cyclo(Pro-Gly)₃?

Cyclo(Pro-Gly)₃ is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase cyclization. Key steps include:

- Purification : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the cyclic product .

- Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and cyclic structure. Impurity peaks in HPLC (<5%) indicate residual linear peptides, requiring re-cyclization .

Q. Which spectroscopic techniques are optimal for structural characterization of Cyclo(Pro-Gly)₃?

- NMR : ¹H/¹³C NMR identifies backbone conformation and hydrogen bonding. For example, downfield shifts in proline NH protons (δ > 8 ppm) suggest β-turn motifs .

- X-ray crystallography : Resolves Li⁺ or Na⁺ coordination in metal-ion complexes, as seen in the crystal structure of Cyclo(Pro-Gly)₃:Li⁺ .

- Circular dichroism (CD) : Detects solvent-dependent conformational changes (e.g., aqueous vs. DMSO) .

Q. What in vitro assays evaluate Cyclo(Pro-Gly)₃’s bioactivity against cancer cells?

- Cytotoxicity assays : Use human cancer cell lines (e.g., KB, KBv200) with LD₅₀ values (e.g., 6.5–11.2 µM) to quantify inhibitory activity. MTT or ATP-based viability assays are standard .

- VEGFR2 inhibition : Competitive binding assays with recombinant VEGFR2-CD domain measure antagonistic activity via IC₅₀ values .

Advanced Research Questions

Q. How do conformational dynamics of Cyclo(Pro-Gly)₃ influence its biological interactions?

Cyclo(Pro-Gly)₃ exhibits conformational interconversions between β-turn and extended structures, which affect metal-ion binding and membrane permeability. Methodologies include:

Q. How can researchers resolve contradictions in reported metal-ion binding affinities?

Discrepancies arise from varying pH, ionic strength, or solvent conditions. Strategies:

- Standardized buffers : Use tris-HCl (pH 7.4) with controlled ion concentrations.

- Multi-technique validation : Combine ESI-MS, NMR, and isothermal titration calorimetry (ITC) to cross-validate binding constants .

Q. What challenges arise in computational modeling of Cyclo(Pro-Gly)₃’s interactions with lipid membranes?

Q. How can in vitro and in vivo efficacy discrepancies be addressed in neuropharmacological studies?

Cyclo(Pro-Gly)₃’s resistance to enzymatic degradation (vs. linear neuropeptides) suggests metabolic stability, but poor blood-brain barrier (BBB) penetration may limit in vivo effects. Solutions:

- Pharmacokinetic profiling : Radiolabeled tracer studies in rodents to assess bioavailability .

- BBB permeability assays : Parallel artificial membrane permeability assay (PAMPA) or in situ brain perfusion models .

Q. What methodologies identify synergistic effects between Cyclo(Pro-Gly)₃ and other anticancer agents?

- Combinatorial screening : Checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.

- Transcriptomic analysis : RNA-seq of treated cancer cells to map pathways (e.g., apoptosis, angiogenesis) .

Q. How to design studies exploring Cyclo(Pro-Gly)₃’s role in ion transport models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.